molecular formula C18H22ClN3O2S B2676506 2-Chloro-1-[4-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]propan-1-one CAS No. 2411284-11-0

2-Chloro-1-[4-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]propan-1-one

Cat. No. B2676506
CAS RN: 2411284-11-0
M. Wt: 379.9
InChI Key: RSQGUDREMRRPNX-UHFFFAOYSA-N
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Description

The compound “2-Chloro-1-[4-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]propan-1-one” is a complex organic molecule. It contains several functional groups, including a chloro group, a methoxyphenyl group, a thiazolyl group, and a piperazinyl group . This compound could potentially have various applications in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For this specific compound, High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) could potentially be used .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For this specific compound, properties such as molecular weight, density, boiling point, and melting point could potentially be determined .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This compound could potentially interact with alpha1-adrenergic receptors, which are a major therapeutic target for the treatment of numerous disorders .

Future Directions

The future directions for research on this compound could potentially involve further investigation into its therapeutic potential, particularly its interaction with alpha1-adrenergic receptors . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties .

properties

IUPAC Name

2-chloro-1-[4-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2S/c1-13(19)18(23)22-9-7-21(8-10-22)11-15-12-25-17(20-15)14-3-5-16(24-2)6-4-14/h3-6,12-13H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQGUDREMRRPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC2=CSC(=N2)C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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